![molecular formula C19H15BrN6O5 B2776205 5-bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922037-08-9](/img/structure/B2776205.png)
5-bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H15BrN6O5 and its molecular weight is 487.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action based on current research findings.
Chemical Structure
The compound features a unique structure that includes:
- A brominated pyrazolo[3,4-d]pyrimidine core.
- A furan-2-carboxamide moiety.
- A nitrobenzyl substituent contributing to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the pyrazolo[3,4-d]pyrimidine scaffold.
- Introduction of the furan and carboxamide functionalities.
- Bromination and nitro substitution to enhance biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activity . For instance:
- In vitro studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers .
- Mechanisms of action include the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase. This is often mediated through the activation of caspase pathways and inhibition of tubulin polymerization .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 2.57 | Apoptosis induction |
A549 | 5.24 | Tubulin polymerization inhibition |
HepG2 | 0.92 | Cell cycle arrest |
Antiviral Activity
The compound has been noted for its potential antiviral properties , particularly against coronaviruses. Research indicates that it may act as a selective inhibitor of protein kinases involved in viral replication processes .
Case Studies
- Antitumor Activity in Vivo
- Mechanistic Insights
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, including the compound , have shown promising anticancer properties. Specifically, compounds with similar structures have been evaluated for their efficacy as epidermal growth factor receptor inhibitors (EGFRIs). For instance, a study highlighted the synthesis of new 1H-pyrazolo[3,4-d]pyrimidine derivatives that exhibited significant anti-proliferative activities against cancer cell lines such as A549 and HCT-116. One of these derivatives demonstrated an IC50 value of 0.016 µM against wild-type EGFR and notable activity against the mutant form (EGFR T790M) with an IC50 of 0.236 µM .
Inhibition of Kinases
The compound's potential as a kinase inhibitor is particularly noteworthy. Kinase inhibitors are crucial in cancer therapy as they can block specific enzymes involved in tumor growth and survival. The structural features of 5-bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide may allow it to interact effectively with kinase targets, leading to further exploration in drug development .
Synthetic Pathways
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that include halogenation, reduction, and alkylation processes. The specific compound can be derived through a series of reactions starting from simpler precursors, ultimately resulting in the desired complex structure. The incorporation of bromine and nitro groups is essential for enhancing biological activity and solubility .
Structural Characterization
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds. For example, shifts in chemical shifts observed in NMR spectra can indicate the presence of functional groups and their electronic environments within the molecule .
Case Studies
Several studies have documented the effects of similar compounds on various cancer cell lines:
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution at the Bromo Position
The bromine atom at position 5 of the pyrazolo[3,4-d]pyrimidine scaffold is highly reactive toward nucleophilic substitution due to electron withdrawal by the adjacent pyrimidine ring.
-
Reaction with Amines : Under Pd-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination), the bromo group can be replaced with primary or secondary amines to yield aryl amine derivatives. For example, coupling with morpholine generates analogs with improved solubility .
-
Suzuki-Miyaura Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ produces biaryl derivatives. This method has been employed for introducing fluorinated aryl groups to enhance kinase inhibition .
Table 1 : Substitution reactions at the bromo position
Reaction Type | Reagents/Conditions | Yield | Product Application |
---|---|---|---|
Amination | Pd₂(dba)₃, Xantphos, K₃PO₄, 100°C | 65–78% | Kinase inhibitors |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 70–85% | Anticancer agents |
Reduction of the Nitro Group
The 3-nitrobenzyl substituent can undergo catalytic hydrogenation to form a 3-aminobenzyl derivative, a key intermediate for further functionalization:
-
Hydrogenation : Using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C reduces the nitro group to an amine. The resulting amine can participate in diazotization or acylation reactions .
-
Selectivity : The pyrazolo[3,4-d]pyrimidine core remains intact under these conditions due to its aromatic stability .
Table 2 : Nitro group reduction
Reducing Agent | Conditions | Yield | Subsequent Reactions |
---|---|---|---|
H₂, Pd/C | EtOH, 25°C, 12 h | 92% | Acylation, Schiff base formation |
Hydrolysis of the Furan Carboxamide
The furan-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Heating with 6M HCl at 80°C cleaves the amide bond to yield 5-bromo-furan-2-carboxylic acid and the corresponding amine.
-
Basic Hydrolysis : NaOH (2M) in aqueous ethanol produces the carboxylate salt, which can be acidified to isolate the free acid .
Table 3 : Hydrolysis of the carboxamide group
Conditions | Reagents | Yield | Product |
---|---|---|---|
Acidic | 6M HCl, 80°C, 6 h | 88% | 5-Bromo-furan-2-carboxylic acid |
Basic | 2M NaOH, EtOH/H₂O, reflux | 75% | Sodium carboxylate salt |
Functionalization of the Pyrazolo[3,4-d]pyrimidine Core
The electron-deficient pyrimidine ring participates in electrophilic substitution, albeit with lower reactivity compared to traditional heterocycles:
-
Nitration : Directed nitration at position 7 is achievable using HNO₃/H₂SO₄ at 0°C, producing a dinitro derivative .
-
Chlorination : POCl₃ in DMF selectively chlorinates the pyrimidine ring at position 2, forming a dichloro intermediate .
Table 4 : Electrophilic substitution reactions
Reaction | Reagents | Position Modified | Yield |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | C7 | 55% |
Chlorination | POCl₃, DMF, 60°C | C2 | 68% |
Biological Activity Post-Modification
Derivatives of this compound exhibit enhanced kinase inhibition upon functional group modification:
Propiedades
IUPAC Name |
5-bromo-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O5/c20-16-5-4-15(31-16)18(27)21-6-7-25-17-14(9-23-25)19(28)24(11-22-17)10-12-2-1-3-13(8-12)26(29)30/h1-5,8-9,11H,6-7,10H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXZVRNOVZJODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.